![molecular formula C16H17N5O2S B2376888 8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline CAS No. 1798539-17-9](/img/structure/B2376888.png)
8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
The compound “8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)quinoline” is a chemical compound with the molecular formula C16H17N5O2S and a molecular weight of 343.41. It is a type of 1H-1,2,3-triazole analog .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, such as the compound , often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole analogs, including the compound , is characterized by the presence of a 1H-1,2,3-triazole ring . This ring plays a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have strong dipole moment and hydrogen bonding ability, which make them structurally resembling to the amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can mimic an E or a Z amide bond .
Bioconjugation and Chemical Biology
1,2,3-triazoles are used in bioconjugation and chemical biology . They can be used for enzyme modification and peptide conjugation .
Fluorescent Imaging and Materials Science
1,2,3-triazoles are used in fluorescent imaging and materials science . They can be used for the creation of liquid crystals .
Future Directions
The future directions for research on 1H-1,2,3-triazole analogs, such as the compound , could involve further exploration of their potential as inhibitors against various enzymes . Additionally, the development of more effective and potent analogs is one of the most clinical challenges in modern medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins .
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bond and hydrophobic interactions . These interactions can stabilize the target protein, enhancing its function or leading to its degradation .
Biochemical Pathways
It is involved in the folding and assembly of its client proteins, many of which, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been implicated in tumorigenesis .
Pharmacokinetics
Computational studies are often used to predict the pharmacokinetic properties of similar compounds . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been reported to exhibit significant anti-proliferative activities, particularly against certain cancer cell lines . This suggests that the compound could potentially induce apoptosis or inhibit cell growth.
properties
IUPAC Name |
8-[4-(triazol-1-yl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,15-5-1-3-13-4-2-8-17-16(13)15)20-10-6-14(7-11-20)21-12-9-18-19-21/h1-5,8-9,12,14H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKVYXBVPPNWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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